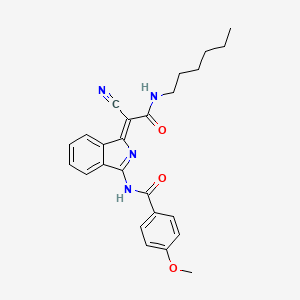

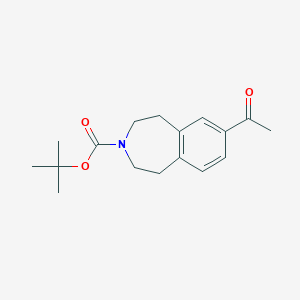

![molecular formula C26H28N4O3S B2962560 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide CAS No. 683762-63-2](/img/structure/B2962560.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole is a type of organic compound that is formed from benzene and imidazole. It is a heterocyclic aromatic compound that is colorless, has a slight aromatic odor, and is soluble in polar solvents . Benzamide, on the other hand, is an off-white solid with the formula C6H5CONH2. It is the simplest amide derivative of benzoic acid .

Chemical Reactions Analysis

Benzimidazole and benzamide can undergo various chemical reactions. For example, benzimidazole can act as a base and coordinate to metal ions . Benzamide can undergo reactions typical of other amides, i.e., hydrolysis to produce benzoic acid and ammonia .科学的研究の応用

Synthesis and Chemical Properties

Synthesis and Process Improvement : N-[2-(1H-Benzimidazol-2-yl)-phenyl]-4-butoxy-benzamide, a compound structurally similar to N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide, shows potential antitumor effects and excellent bioactivities. The synthesis process involves ring-closing reactions, reduction, and acylation, characterized by NMR and mass spectrometry, indicating its structured correctness and potential for high yield improvements in chemical synthesis processes (H. Bin, 2015).

Pharmacological Effects

Enzyme Inhibition : The compound's analogs have been studied for their inhibitory effects on the (H+, K+)-ATPase enzyme, showing promise as antisecretory agents with potential applications in treating conditions like acid reflux or peptic ulcers by selectively inhibiting gastric acid secretion without affecting other physiological processes (B. Kohl et al., 1992).

Antimicrobial Activities

Anti-Helicobacter pylori Agents : Derivatives have demonstrated potent and selective activity against Helicobacter pylori, a significant gastric pathogen, with potential as novel anti-H. pylori agents. This activity includes effectiveness against strains resistant to current treatments, showcasing the promise for new therapeutic options in combating bacterial infections (D. Carcanague et al., 2002).

Material Science Applications

Sulfonated Polyimides : Incorporating benzimidazole groups into sulfonated polyimides has been explored for applications in proton exchange membranes, demonstrating improved swelling capacity and hydrolytic stability. This research indicates potential use in fuel cell technologies, providing a pathway to more durable and efficient membrane materials (Nanwen Li et al., 2007).

作用機序

Target of Action

Similar compounds have been reported to exhibit antibacterial properties

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information available. Compounds with similar structures have been found to interact with bacterial cells, potentially disrupting essential processes within these cells

Biochemical Pathways

Given its potential antibacterial properties, it may interfere with bacterial metabolic pathways or protein synthesis . More research is needed to identify the exact pathways affected.

Pharmacokinetics

A study on similar compounds indicated a favorable pharmacokinetic profile

Result of Action

Based on its potential antibacterial properties, it may result in the death of bacterial cells

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3S/c1-3-5-18-30(4-2)34(32,33)20-16-14-19(15-17-20)26(31)29-22-11-7-6-10-21(22)25-27-23-12-8-9-13-24(23)28-25/h6-17H,3-5,18H2,1-2H3,(H,27,28)(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOZJRRMKDVSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2962478.png)

![1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2962479.png)

![N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide](/img/structure/B2962485.png)

![6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2962490.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-carboxamide](/img/structure/B2962491.png)

![4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol](/img/structure/B2962495.png)